![molecular formula C16H16N4O3 B12915024 4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid CAS No. 76628-78-9](/img/structure/B12915024.png)
4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine ring system.
Functional Group Modification:
Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety to the pyrrolo[3,4-d]pyrimidine core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Aromatic substitution reactions can be employed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may utilize reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo[3,4-d]pyrimidine core but lacks the butanoic acid moiety.
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, and medicine. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
76628-78-9 |
|---|---|
Formule moléculaire |
C16H16N4O3 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
4-(2-amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid |
InChI |
InChI=1S/C16H16N4O3/c17-16-18-13(10-5-2-1-3-6-10)11-9-20(8-4-7-12(21)22)15(23)14(11)19-16/h1-3,5-6H,4,7-9H2,(H,21,22)(H2,17,18,19) |
Clé InChI |
KHQDCPUXVPZIBU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N=C(N=C2C(=O)N1CCCC(=O)O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

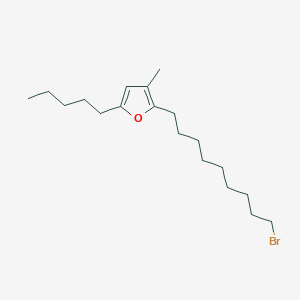
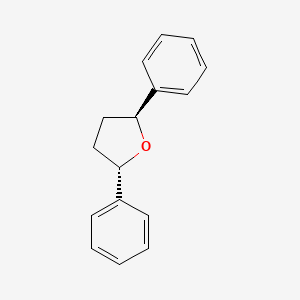
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
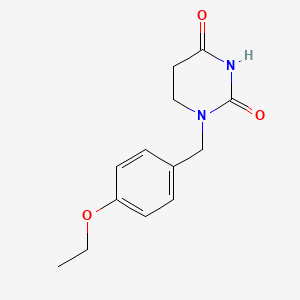
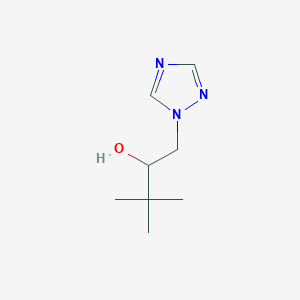
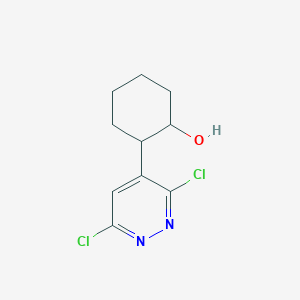
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
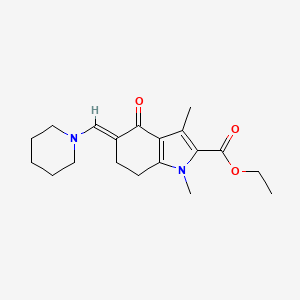
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)

